molecular formula C7H14ClNO2 B8555238 N-(2-hydroxyethyl)-3-chloropivalamide

N-(2-hydroxyethyl)-3-chloropivalamide

Cat. No. B8555238
M. Wt: 179.64 g/mol
InChI Key: FMVFLBFDDGXQRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)-3-chloropivalamide is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxyethyl)-3-chloropivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxyethyl)-3-chloropivalamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-hydroxyethyl)-3-chloropivalamide

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

3-chloro-N-(2-hydroxyethyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C7H14ClNO2/c1-7(2,5-8)6(11)9-3-4-10/h10H,3-5H2,1-2H3,(H,9,11)

InChI Key

FMVFLBFDDGXQRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCl)C(=O)NCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(1,1-dimethyl-2-chloroethyl)-2-oxazoline was prepared as follows. Initially, N-(2-hydroxyethyl)-3-chloropivalamide was prepared by adding dropwise, at room temperature, a solution of 3-chloropivaloyl chloride (1.0 eq., 22.4 g, 0.14 mol) in CH2Cl2(100 mL) to a stirred mixture of 2-aminoethanol (2.0 eq., 17.6 g, 0.29 mol) in CH2Cl2(300 mL) over a period of one (1) hour. This mixture was allowed to auto-reflux for twenty (20) minutes and was then stirred for an additional forty (40) minutes. The whitish-yellow precipitate that formed was gravity filtered, and the resulting yellow solution was concentrated under vacuum. The resulting viscous yellow oil (23 g, 89% yield) was pure N-(2-hydroxyethyl)-3-chloropivalamide, as evidenced by 1H NMR (CDCl3): δ1.31 (s, 6H, CH3, CH3), 3.44 (q, 2H, CH2—NH), 3.61 (s, 2H, CH2—Cl), 3.73 (t, 2H, CH2—OH), 6.3 (br s, 1H, NH).
Quantity
22.4 g
Type
reactant
Reaction Step One
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17.6 g
Type
reactant
Reaction Step One
[Compound]
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( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
( 20 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 40 )
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0 (± 1) mol
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reactant
Reaction Step Three
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Yield
89%

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